Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], synthesized via epoxide ring opening with 1-(4-isopropylbenzyl)piperazine []. While its specific biological activity is not elaborated upon in the provided abstract, its synthesis stems from Prottremin's demonstrated antiparkinsonian activity in animal models [].
Compound Description: The provided abstract focuses solely on the crystal structure of this compound, determined as part of crystallographic studies []. There is no mention of its biological activity or specific research context.
Compound Description: ER-319711 is a novel dipeptidyl peptidase (DPP)-IV inhibitor []. It exhibited potent and selective inhibition of human DPP-IV in vitro (IC50 = 0.089 μM) []. In vivo studies using Zucker fa/fa rats and mice fed a high-fat diet showed that ER-319711 improved glucose tolerance and increased plasma insulin and active glucagon-like peptide-1 levels []. These findings suggest its potential as an antidiabetic agent [].
Compound Description: HTL22562 is a CGRP receptor antagonist identified through structure-based drug design []. Its crystal structure, complexed with the CGRP receptor, was determined at 1.6 Å resolution []. Described as a highly potent and selective compound, HTL22562 exhibits metabolic stability, solubility, and suitability for various administration routes []. These properties make it a potential clinical candidate for acute migraine treatment [].
Compound Description: Imatinib is a widely used therapeutic agent for leukemia, known to inhibit tyrosine kinases []. While this study focuses on the crystal structure of the freebase form, Imatinib is typically characterized as its piperazin-1-ium salts [].
Compound Description: K-604 is a potent and water-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with 229-fold selectivity over ACAT-2 []. Designed to improve upon a previous compound, K-604 demonstrates enhanced aqueous solubility and oral absorption []. These properties, along with its pharmacological effects and safety profile, led to its selection as a clinical candidate for diseases associated with ACAT-1 overexpression [].
Compound Description: This compound is a hydrochloride salt of an amine, structurally analogous to its fluorinated counterpart, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate []. The abstract primarily discusses the structural comparison between these two salts based on their crystallographic data [].
Compound Description: Synthesized through an aza-Michael addition reaction, this compound was evaluated for its binding affinity towards the 5-HT6 receptor, but it displayed poor affinity [, ].
Compound Description: [3H]-JNJ-GluN2B-5 is a radioligand with high affinity for GluN2B-containing NMDA receptors []. Compared to the commonly used [3H]-Ro 25-6981, [3H]-JNJ-GluN2B-5 demonstrates superior selectivity as it doesn't bind to sigma 1 and sigma 2 receptors []. Autoradiography studies revealed high specific binding in the hippocampus and cortex, with negligible binding in the cerebellum across various species [].
Compound Description: This compound is a charge-neutral iron(II) complex with a distorted pseudooctahedral coordination environment []. The research primarily focuses on its crystal structure, highlighting its cone shape and weak intermolecular interactions observed in the crystalline state [].
2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid (HL) and its metal complexes ([M(L)2(H2O)2], M = CuII (1), ZnII (2), and CdII (3))
Compound Description: HL is a carboxylic acid derivative containing a piperazine ring substituted with a pyridin-2-yl group []. Three new metal complexes (1-3) derived from HL were synthesized and characterized []. In vitro studies revealed that the CuII complex (1) exhibited the highest inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 value of 6.5 ± 0.31 μM [].
Compound Description: ASTX660 is a nonpeptidomimetic antagonist targeting inhibitor of apoptosis proteins (IAPs), specifically cellular IAP (cIAP) and X-linked IAP (XIAP) []. Developed through fragment screening and structure-guided optimization, it exhibits low-nanomolar potency against cIAP1 and XIAP, with an improved metabolic stability and cardiac safety profile compared to earlier peptidomimetic IAP antagonists []. ASTX660 is currently in phase 1/2 clinical trials for cancer treatment [].
Compound Description: CYH33 is a highly potent and selective inhibitor of phosphatidylinositol 3-kinase α isoform (PI3Kα) []. It demonstrates significant selectivity for PI3Kα over other class I PI3K isoforms with IC50 values of 5.9 nM/598 nM/78.7 nM/225 nM for α/β/δ/γ, respectively []. In vivo studies using ovarian cancer xenograft models showed that CYH33 effectively inhibited tumor growth without causing significant toxicity [].
N-ethyl-4-(pyridin-4-yl)benzamide derivatives
Compound Description: These compounds are a series of Rho-associated kinase-1 (ROCK1) inhibitors []. The research utilized molecular modeling techniques like docking, molecular dynamics, and 3D-QSAR to design and optimize these derivatives for improved potency and selectivity against ROCK1 [].
2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]-, 2-[2-Hydroxy-3-(2-pyridin-2-yl-ethyl)amino]-, and 2-[2-Hydroxy-3-(4-N-methyl-piperazin-1-yl)-amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes
Compound Description: This series of oxime ether-substituted aryloxypropanolamines was synthesized as analogs of the active metabolite of Sarpogrelate []. These compounds displayed affinity towards the 5-HT2A receptors, exhibiting similar selectivity profiles to Sarpogrelate [].
Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist []. This compound exhibits improved human and rat metabolic stabilities compared to its precursor while maintaining high selectivity for RORc over other ROR family members and a panel of 25 nuclear receptors [].
Compound Description: This compound exists in both crystalline and amorphous forms. The provided abstract emphasizes its characterization through powder X-ray diffraction and thermal analysis techniques, focusing on the distinction between its solid-state forms [].
Compound Description: RN486 is a selective Bruton’s tyrosine kinase (Btk) inhibitor []. While the provided abstract doesn’t delve into its detailed characterization, it suggests its potential in abrogating immune hypersensitivity responses and arthritis [].
Compound Description: This compound features a 3,5-dioxopiperazine ring with a pyridin-3-yl substituent []. Crystallographic analysis revealed that the molecule forms linear chains through O—H⋯N hydrogen bonds and exhibits π–π stacking between adjacent pyridine rings [].
Compound Description: This compound features a piperazine ring connected to a tetrahydrothieno[3,2-c]pyridin-5-yl moiety []. Crystallographic analysis revealed its chair conformation and the presence of weak C—H⋯O and C—H⋯π interactions in its crystal structure [].
Compound Description: This compound features a piperazine ring linked to a pyrimidine ring and an isothiazolo[5,4-b]pyridine moiety []. Crystallographic analysis revealed its chair conformation and the influence of weak C-H…O intermolecular hydrogen bonds on its molecular packing [].
Compound Description: This pyridazine derivative exhibits histamine H3 receptor antagonist activity []. This compound showcases the potential of pyridazine-based structures in medicinal chemistry for targeting specific receptors.
Compound Description: This series of benzothiazole-piperazine hybrids exhibits multi-target activity against Alzheimer's disease (AD) []. These compounds demonstrated acetylcholinesterase (AChE) inhibition, anti-Aβ1-42 aggregation properties, and neuroprotective effects [].
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) and its bridgehead iodinated analogues
Compound Description: WAY-100635 is a known 5-HT1A receptor ligand. This research focused on developing bridgehead iodinated analogues of WAY-100635 as potential SPECT imaging agents []. While these analogues retained nanomolar affinity for the 5-HT1A receptor, their brain uptake and specificity were not sufficient for effective imaging [].
Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3K, specifically targeting the p110α isoform []. Its development stemmed from a series of thieno[3,2-d]pyrimidine derivatives and led to its clinical evaluation for cancer treatment [].
Compound Description: PF470 acts as a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) []. It demonstrated significant efficacy in preclinical models of Parkinson's disease but was discontinued from clinical development due to potential immune-related adverse effects [].
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its derivatives
Compound Description: SN79 is a sigma-2 receptor ligand. This research investigated SN79 derivatives to elucidate the structure-activity relationship for its cytotoxic and metabolically stimulative effects []. Modifications on the benzoxazolone core and the 6-position substituent significantly influenced its binding affinity, selectivity, and ability to induce cell death or stimulate metabolism [].
Trazodone
Compound Description: Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, is a [piperazin-1-yl] antidepressant drug [].
Overview
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a heterocyclic compound notable for its complex structure and potential pharmacological applications. It features a pyridazine ring substituted with a piperazine group at the 3-position and a pyridine group at the 6-position. This compound is significant in medicinal chemistry due to its diverse biological activities and serves as a building block in the synthesis of various bioactive molecules.
Source and Classification
The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms. Its IUPAC name is 3-(1-piperazinyl)-6-(4-pyridinyl)pyridazine, and it has a CAS number of 51047-56-4. The compound is commercially available and can be sourced from chemical suppliers like Sigma-Aldrich and Chemsrc, where it is listed with a purity of 95%.
Synthesis Analysis
Methods and Technical Details
The synthesis of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine typically involves several steps:
Starting Materials: The synthesis often begins with readily available pyridazine derivatives.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking an electrophilic center on the pyridazine ring.
Cyclization: Additional cyclization steps may be required to form the final structure, often involving condensation reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
These methods highlight the importance of reaction conditions, including temperature, solvent choice, and reaction time, which can significantly influence yield and purity.
Molecular Structure Analysis
Structure and Data
The molecular formula for 3-piperazin-1-yl-6-pyridin-4-ylpyridazine is C13H15N5, with a molecular weight of approximately 241.29 g/mol.
Structural Features:
Pyridazine Ring: A six-membered ring containing two nitrogen atoms.
Piperazine Group: A saturated six-membered ring containing two nitrogen atoms at opposite positions.
Pyridine Substituent: A five-membered aromatic ring containing one nitrogen atom.
Chemical Reactions Analysis
Reactions and Technical Details
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine can participate in various chemical reactions:
Substitution Reactions: The nitrogen atoms in the piperazine or pyridine rings can undergo electrophilic substitution, allowing for further functionalization.
Oxidation: This compound can be oxidized to form N-oxides or hydroxylated derivatives, which may enhance its biological activity.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with altered properties.
Coupling Reactions: It may also engage in coupling reactions to form more complex structures useful in drug development.
Mechanism of Action
Process and Data
The mechanism of action of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine primarily involves its interaction with biological targets such as enzymes or receptors:
Target Interaction: The compound has shown potential as an inhibitor for various enzymes, including kinases involved in cell signaling pathways.
Biochemical Pathways: It interferes with critical pathways necessary for cellular functions, such as proliferation and apoptosis, which are essential for cancer treatment.
Effect on Microbial Activity: It has demonstrated anti-tubercular activity against Mycobacterium tuberculosis by disrupting essential biochemical processes within the bacteria.
Physical and Chemical Properties Analysis
Physical Properties
Physical Form: Solid
Density: Approximately 1.1g/cm3
Boiling Point: Approximately 381.1°C at 760mmHg
Flash Point: Approximately 184.3°C
Chemical Properties
Molecular Weight: 241.29g/mol
LogP (Partition Coefficient): Approximately -0.93, indicating hydrophilicity.
Vapor Pressure: Negligible at room temperature.
These properties suggest that the compound has moderate stability under standard conditions but may require careful handling due to its potential reactivity.
Applications
Scientific Uses
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for therapeutic effects including antimicrobial, anticancer, and anti-inflammatory activities.
Coordination Chemistry: Used as a ligand in coordination complexes due to its ability to coordinate with metal ions.
Drug Development: Serves as a building block for synthesizing more complex bioactive molecules aimed at treating various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.